molecular formula C13H12ClFN4O B2666096 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone CAS No. 2379945-89-6

2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone

Cat. No. B2666096
CAS RN: 2379945-89-6
M. Wt: 294.71
InChI Key: PKKYCHFQSWMNDP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 is a triazole-based compound that has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone is not fully understood. However, it has been suggested that 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone may act by inhibiting various signaling pathways involved in cancer, inflammation, and neurological disorders. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to inhibit the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway, which are all involved in cancer and inflammation. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has also been found to activate the Nrf2 pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects:
2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to possess unique biochemical and physiological effects. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to possess neuroprotective properties and has been shown to protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has several advantages for lab experiments. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone is relatively easy to synthesize using various methods, and it has been found to possess unique biochemical and physiological effects. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has also been found to be stable in various conditions, which makes it suitable for various applications. However, 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone also has some limitations for lab experiments. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone also has some limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone research. First, more studies are needed to fully understand the mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone. Second, more studies are needed to evaluate the safety and efficacy of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone in humans. Third, more studies are needed to optimize the synthesis method of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone and improve its solubility and bioavailability. Fourth, more studies are needed to explore the potential therapeutic applications of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone in other fields, such as cardiovascular diseases and metabolic disorders. Finally, more studies are needed to develop new derivatives of 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone with improved properties and effectiveness.

Synthesis Methods

2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the azide-alkyne click reaction, and the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an alkyne and an azide to form a triazole ring. The azide-alkyne click reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. The Cu(I)-catalyzed azide-alkyne cycloaddition reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to possess potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, 2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone has been found to possess neuroprotective properties and has been shown to protect against neurodegeneration in animal models.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O/c14-11-2-1-3-12(15)10(11)6-13(20)18-7-9(8-18)19-16-4-5-17-19/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYCHFQSWMNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one

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